Hydrogen-Bond Donor Count: Ethyl (2-cyanoethyl)carbamate vs. 2-Cyanoethyl Dimethylcarbamate
Ethyl (2-cyanoethyl)carbamate possesses a single N–H hydrogen-bond donor (HBD = 1) due to its secondary carbamate structure, whereas 2-cyanoethyl dimethylcarbamate (CAS 341547-66-8), an N,N-disubstituted isomer of identical molecular weight, has HBD = 0 . This structural difference is expected to produce measurable divergence in reversed-phase chromatographic retention (shorter retention for the HBD-containing target compound under identical conditions), aqueous solubility (higher for the target due to hydrogen bonding with water), and capacity for directed non-covalent interactions in biological or supramolecular contexts. The HBD count of 1 is computationally confirmed for the closely analogous benzyl N-(2-cyanoethyl)carbamate (PubChem CID 262127), which shares the same –NH–(C=O)–O– core [1].
| Evidence Dimension | Hydrogen-bond donor (HBD) count |
|---|---|
| Target Compound Data | HBD = 1 (secondary carbamate NH) |
| Comparator Or Baseline | 2-Cyanoethyl dimethylcarbamate (CAS 341547-66-8): HBD = 0 (tertiary carbamate, no NH) |
| Quantified Difference | ΔHBD = 1 (presence vs. absence of donor hydrogen) |
| Conditions | Structural comparison based on molecular constitution; HBD count determined by standard atom-typing rules (PubChem/Cactvs) |
Why This Matters
The presence of a hydrogen-bond donor dramatically affects solubility, chromatographic behavior, and molecular recognition—critical parameters for purification method development, formulation, and biological screening assays.
- [1] PubChem. benzyl N-(2-cyanoethyl)carbamate. PubChem CID 262127. Computed Properties: Hydrogen Bond Donor Count = 1. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/262127 (accessed May 2026). View Source
